(E)-3-phenylbut-2-en-1-ol

Description

BenchChem offers high-quality (E)-3-phenylbut-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-phenylbut-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASLYRXUZSPLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-3-phenylbut-2-en-1-ol chemical structure and properties

An In-Depth Technical Guide to (E)-3-Phenylbut-2-en-1-ol

Abstract

(E)-3-phenylbut-2-en-1-ol, a member of the phenylpropanoid class of allylic alcohols, is a molecule of significant interest in synthetic organic chemistry and as a potential scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its synthesis via the selective 1,2-reduction of its corresponding α,β-unsaturated aldehyde is presented, with a causal explanation for the choice of reagents to ensure high selectivity. Furthermore, this document explores the compound's chemical reactivity and stability profile. While direct biological studies on (E)-3-phenylbut-2-en-1-ol are limited, this guide synthesizes data from structurally analogous compounds, such as cinnamyl alcohol, to infer its potential pharmacological activities, particularly its prospective antimicrobial and anti-inflammatory properties. This information is intended to serve as a foundational resource for researchers exploring its utility as a building block in drug discovery and development programs.

Chemical Identity and Structure

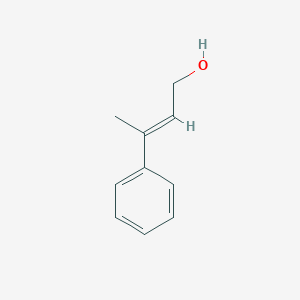

(E)-3-phenylbut-2-en-1-ol is an aromatic, unsaturated alcohol. The core structure consists of a four-carbon butene chain with a phenyl group substituent at the third carbon and a primary alcohol at the first carbon.

-

Synonyms : (E)-3-phenyl-2-buten-1-ol, (2E)-3-phenyl-2-buten-1-ol, trans-β-methylcinnamyl alcohol[3]

-

CAS Number : 1504-54-7, 54976-38-4[3]

-

Molecular Formula : C₁₀H₁₂O[4]

Stereochemistry

The defining structural feature is the carbon-carbon double bond between C2 and C3. The designation "(E)" (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. For C2, the -CH₂OH group has higher priority than the hydrogen atom. For C3, the phenyl group has higher priority than the methyl group. Therefore, the (E)-isomer has the phenyl and hydroxymethyl groups on opposite sides of the double bond. This geometric isomerism is a critical determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological systems. The molecule does not contain a chiral center.

Caption: Chemical structure of (E)-3-phenylbut-2-en-1-ol.

Physicochemical and Spectroscopic Properties

The physical state and solubility of a compound are critical parameters for formulation and experimental design. The following table summarizes the key physicochemical properties of (E)-3-phenylbut-2-en-1-ol.

| Property | Value | Source(s) |

| Appearance | Low-melting solid or oil | [4] |

| Melting Point | 24-25 °C | [4] |

| Boiling Point | 77 °C @ 0.1 mmHg | [4] |

| Density | 1.03 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.572 | [4] |

Spectroscopic Profile

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

-

Olefinic Proton (-CH=): A triplet around δ 5.8-6.0 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂OH): A doublet around δ 4.2-4.3 ppm, coupled to the olefinic proton.

-

Methyl Protons (-CH₃): A singlet around δ 2.0-2.1 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will confirm the carbon skeleton.

-

Aromatic Carbons: Multiple signals between δ 126-140 ppm.

-

Olefinic Carbons: Two signals, one for the phenyl-substituted carbon (C3) around δ 138-140 ppm and one for the methylene-substituted carbon (C2) around δ 125-128 ppm.

-

Methylene Carbon (-CH₂OH): A signal around δ 63-65 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 16-18 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.[6]

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic/Vinylic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=C Stretch (Alkene): A medium-intensity peak around 1640-1660 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong peak in the 1000-1100 cm⁻¹ region.

-

Synthesis and Purification

The synthesis of allylic alcohols from their corresponding α,β-unsaturated aldehydes or ketones is a cornerstone transformation in organic chemistry.[7][8] The key to synthesizing (E)-3-phenylbut-2-en-1-ol is the selective reduction of the carbonyl group of a suitable precursor, such as (E)-3-phenylbut-2-enal, without affecting the conjugated carbon-carbon double bond.

Rationale for Reagent Selection

The choice of reducing agent is critical for achieving the desired selectivity.

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. In protic solvents like methanol or ethanol, it preferentially reduces aldehydes and ketones (a "hard" carbonyl center) over less polarized alkenes (a "soft" center).[9] This makes it the ideal choice for this transformation.

-

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger, less selective reducing agent. While it readily reduces aldehydes, using it in excess or at elevated temperatures can lead to the undesired reduction of the conjugated double bond, yielding 3-phenyl-1-butanol.[6] Therefore, NaBH₄ provides a more controlled and self-validating system for this specific synthesis.

Caption: Experimental workflow for the synthesis of (E)-3-phenylbut-2-en-1-ol.

Experimental Protocol: Synthesis from (E)-3-phenylbut-2-enal

This protocol describes a robust method for the selective reduction of the aldehyde precursor.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add (E)-3-phenylbut-2-enal (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to quench the excess NaBH₄ and neutralize the sodium methoxide byproduct. Cease addition when gas evolution stops and the solution is slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure (E)-3-phenylbut-2-en-1-ol.

Chemical Reactivity and Stability

The reactivity of (E)-3-phenylbut-2-en-1-ol is governed by its three primary functional components: the hydroxyl group, the alkene, and the phenyl ring.

-

Alcohol Reactivity: The primary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde ((E)-3-phenylbut-2-enal) or carboxylic acid, and esterification with carboxylic acids or their derivatives.

-

Alkene Reactivity: The double bond can undergo electrophilic addition reactions, such as hydrogenation to the saturated alcohol (3-phenylbutanol) or halogenation.

-

Stability: The compound should be stored in a cool, dark place, as allylic alcohols can be sensitive to light and air. Autoxidation upon prolonged air exposure is a potential degradation pathway.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Potential Applications in Drug Development and Research

While specific bioactivity data for (E)-3-phenylbut-2-en-1-ol is not extensively documented in public literature, its structural class—phenylpropanoids—is rich in pharmacologically active compounds.[11] Its close analog, cinnamyl alcohol, has been investigated for a range of biological effects, providing a strong basis for inferring the potential of the target molecule.

Caption: Inferred biological potential based on structural class.

Inferred Biological Activities

-

Antimicrobial Properties: Cinnamic acid, cinnamaldehyde, and cinnamyl alcohol all exhibit significant antibacterial and antifungal properties.[12] The mechanism is often attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. The lipophilic nature of the phenyl ring and the presence of the allylic alcohol moiety in (E)-3-phenylbut-2-en-1-ol suggest it could be a promising candidate for antimicrobial research.[13][14]

-

Anti-inflammatory Effects: Cinnamyl alcohol and its derivatives have demonstrated anti-inflammatory activity.[11][15] Studies on cinnamyl alcohol show it can suppress the production of nitric oxide (NO), a key inflammatory mediator.[16] This suggests that (E)-3-phenylbut-2-en-1-ol could be investigated for its potential to modulate inflammatory pathways.

-

Anticancer Potential: Many derivatives of cinnamic acid have been evaluated as anticancer agents.[12] The α,β-unsaturated system is a common feature in many compounds with cytotoxic activity. While this requires direct experimental validation, the structure of (E)-3-phenylbut-2-en-1-ol makes it a valid starting point for derivatization and screening in cancer cell lines.

Safety, Handling, and Storage

As a research chemical, (E)-3-phenylbut-2-en-1-ol should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Acute toxicity data for the compound suggests it is irritating to the eyes, respiratory system, and skin.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation from light and air exposure.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Yue, L., Sun, D., Khan, I. M., et al. (2020). Cinnamyl alcohol modified chitosan oligosaccharide for enhancing antimicrobial activity. Food Chemistry, 309, 125513. [Link]

-

Pharmacological Studies on Cinnamic Alcohol and Its Derivatives. (2021). ResearchGate. [Link]

-

Guzman, J. D. (2014). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 19(12), 19697-19718. [Link]

-

de Mendonca, D. J., Digits, C. A., Navin, E. W., Sander, T. C., & Hammond, G. B. (2019). Structure Determination Using 19F NMR: A Simple Fluorination Experiment of Cinnamyl Alcohol. Journal of Chemical Education, 96(7), 1479-1483. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137045, 3-Phenylbut-2-en-1-ol. PubChem. [Link]

-

Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. (2021). Journal of Agricultural and Food Chemistry, 69(20), 5646-5656. [Link]

-

de Macêdo, A. C. S., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6296. [Link]

-

Persaud, K. E., Knyazev, A., & Sarrar, R. (n.d.). Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s). ChemRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5315892, Cinnamyl Alcohol. PubChem. [Link]

-

BioCrick. (n.d.). Cinnamyl alcohol | CAS:104-54-1. BioCrick. [Link]

-

Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Organic Chemistry Portal. [Link]

-

Zeynizadeh, B., & Behyar, T. (2005). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 16(6A), 1200-1209. [Link]

-

Zeynizadeh, B., & Shirini, F. (2003). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Journal of the Chemical Society of Pakistan, 25(4), 295-301. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of the transfer hydrogenation of cinnamaldehyde to cinnamyl alcohol... ResearchGate. [Link]

-

SLT. (2025). How to Form Allylic Alcohol. SLT. [Link]

-

Hwang, D. I., et al. (2024). Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. International Journal of Molecular Sciences, 25(1), 597. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]

-

Sangsuwan, W. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Wu, H. L., Wu, P. Y., & Uang, B. J. (2007). Highly enantioselective synthesis of (E)-allylic alcohols. The Journal of Organic Chemistry, 72(15), 5935-5937. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137045, 3-Phenylbut-2-en-1-ol. PubChem. [Link]

-

INCHEM. (n.d.). Cinnamyl alcohol and related substances. INCHEM. [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Allylic Alcohols. Thieme. [Link]

-

ChemBK. (n.d.). (E)-3-phenylbut-2-en-1-ol. ChemBK. [Link]

-

Chemsrc. (n.d.). (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4. Chemsrc. [Link]

Sources

- 1. mnms-platform.com [mnms-platform.com]

- 2. 3-Phenylbut-2-en-1-ol | C10H12O | CID 137045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. Cinnamyl alcohol(104-54-1) 1H NMR [m.chemicalbook.com]

- 6. sltchemicals.com [sltchemicals.com]

- 7. Allylic alcohol synthesis by addition [organic-chemistry.org]

- 8. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. biocrick.com [biocrick.com]

- 11. researchgate.net [researchgate.net]

- 12. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cinnamyl alcohol modified chitosan oligosaccharide for enhancing antimicrobial activity - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Thermodynamic stability of (E)-3-phenylbut-2-en-1-ol vs (Z)-isomer

An In-depth Technical Guide to the Thermodynamic Stability of (E)- and (Z)-3-phenylbut-2-en-1-ol

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of geometric isomers is a cornerstone of stereochemistry, with profound implications for reaction outcomes, product distribution, and biological activity in drug development. This technical guide provides a detailed examination of the relative thermodynamic stability of (E)- and (Z)-3-phenylbut-2-en-1-ol. We will dissect the contributing structural and electronic factors, outline rigorous experimental and computational methodologies for their determination, and present a framework for predicting and validating isomer stability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles governing isomeric preference.

Introduction: The Critical Role of Isomeric Stability

In organic chemistry, geometric isomers, also known as cis-trans or (Z)-(E) isomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond. This seemingly subtle difference can lead to vastly different physical, chemical, and biological properties. The thermodynamically more stable isomer is the one with the lower standard Gibbs free energy (ΔG°), and it will be the predominant isomer at equilibrium. Understanding the factors that dictate this stability is crucial for designing synthetic routes that favor a desired isomer and for predicting the long-term stability of drug substances.

The two isomers are:

-

(E)-3-phenylbut-2-en-1-ol: The higher priority groups (phenyl and hydroxymethyl) are on opposite sides of the double bond.

-

(Z)-3-phenylbut-2-en-1-ol: The higher priority groups are on the same side of the double bond.

Generally, the (E)-isomer of a disubstituted alkene is more stable than the (Z)-isomer due to reduced steric strain. However, in allylic systems like 3-phenylbut-2-en-1-ol, other non-covalent interactions can influence this preference. This guide will explore these nuances in detail.

Structural Analysis of Stability Factors

The relative stability of the (E) and (Z) isomers is a result of a delicate balance between several intramolecular forces.

Steric Hindrance (van der Waals Strain)

The most significant factor typically governing the stability of geometric isomers is steric hindrance. In the (Z)-isomer, the bulky phenyl group and the hydroxymethyl group are positioned on the same side of the double bond. This proximity leads to repulsive van der Waals interactions, also known as steric strain, as their electron clouds are forced into close contact. This strain raises the potential energy of the molecule, making it less stable. The (E)-isomer, by contrast, places these bulky groups on opposite sides, minimizing this repulsion and resulting in a lower energy, more stable configuration.

Allylic Strain (A¹'³ Strain)

A specific type of steric strain relevant to this molecule is allylic strain. This occurs in molecules containing a double bond adjacent to a stereocenter. In the case of 3-phenylbut-2-en-1-ol, we consider the interactions between the substituents on the double bond and the allylic hydroxyl group. While often discussed in the context of reactions, the underlying steric interactions contribute to the ground-state energy. In the (Z)-isomer, the interaction between the methyl group and the hydroxymethyl group, and the phenyl group and the hydroxymethyl group, can introduce additional strain compared to the more spread-out (E)-isomer.

Potential for Intramolecular Hydrogen Bonding

A competing, and potentially stability-enhancing, factor is the possibility of intramolecular hydrogen bonding. In the (Z)-isomer, the hydroxyl group's hydrogen atom could potentially form a weak hydrogen bond with the π-electrons of the phenyl ring. This would create a stabilizing cyclic-like conformation. The existence and strength of such an interaction would depend on the favorability of the resulting ring size and geometry. While typically weaker than intermolecular hydrogen bonds, this interaction could offset some of the steric strain present in the (Z)-isomer. However, steric hindrance often prevents the molecule from adopting the ideal geometry for effective hydrogen bonding. The (E)-isomer is geometrically precluded from forming this type of intramolecular hydrogen bond.

The interplay between these factors is visualized in the diagram below.

Solubility of (E)-3-phenylbut-2-en-1-ol in polar vs non-polar solvents

An In-depth Technical Guide to the Solubility of (E)-3-phenylbut-2-en-1-ol in Polar vs. Non-Polar Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (E)-3-phenylbut-2-en-1-ol, a molecule of interest in fine chemicals and pharmaceutical development. We delve into the theoretical principles governing its solubility, underpinned by an examination of its amphiphilic molecular structure. This guide synthesizes theoretical predictions with established experimental methodologies, offering researchers and drug development professionals a robust framework for solvent selection and solubility optimization. A detailed protocol for the industry-standard shake-flask method for thermodynamic solubility determination is provided, complete with data interpretation guidelines and visual aids to elucidate key concepts.

Introduction: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a foundational principle in chemistry, providing a predictive framework for the solubility of a solute in a given solvent.[1] This principle is governed by the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2][3] For a substance to dissolve, the energy required to break the existing interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.[4]

(E)-3-phenylbut-2-en-1-ol is an organic compound featuring a distinct molecular architecture that presents a compelling case study in solubility. Its structure incorporates both polar and non-polar moieties, making its behavior dependent on the specific solvent environment. Understanding its solubility is critical for applications ranging from reaction chemistry and purification to formulation in drug delivery systems.

Table 1: Physicochemical Properties of (E)-3-phenylbut-2-en-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [5][6] |

| Molar Mass | 148.20 g/mol | [5][7] |

| Appearance | Solid / Liquid (Melting Point: 24-25 °C) | [5] |

| Boiling Point | 77 °C at 0.1 mmHg | [5] |

| Density | 1.03 g/mL at 25°C | [5] |

| LogP (XLogP3) | 2.3 | [7] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6][7] |

The molecule's LogP value of 2.3 suggests a greater affinity for an octanol (non-polar) phase over a water (polar) phase, hinting at limited aqueous solubility. The presence of a hydroxyl group, however, indicated by the TPSA, ensures some degree of interaction with polar solvents.

Molecular Structure and Its Duality

The solubility of (E)-3-phenylbut-2-en-1-ol is best understood by dissecting its molecular structure into its constituent functional groups and analyzing their respective contributions to its overall polarity.

-

The Polar Head: The primary alcohol (-CH₂OH) group is the molecule's hydrophilic ("water-loving") region.[8] The highly electronegative oxygen atom creates a significant dipole and allows the molecule to act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the oxygen's lone pairs).[2] This capacity for hydrogen bonding is the primary driver for its solubility in polar protic solvents.[9][10]

-

The Non-Polar Tail: The remainder of the molecule, comprising the phenyl ring and the butenyl chain (C₁₀H₁₁-), constitutes a large, non-polar, and hydrophobic ("water-fearing") region.[4] This hydrocarbon tail interacts primarily through weaker van der Waals dispersion forces. The large size of this non-polar segment is expected to significantly limit solubility in highly polar solvents like water, as it would disrupt the strong hydrogen-bonding network of water molecules.[2][4]

This amphiphilic nature—possessing both polar and non-polar characteristics—predicts that (E)-3-phenylbut-2-en-1-ol will exhibit nuanced solubility, favoring solvents of intermediate polarity where both its hydrophilic and hydrophobic parts can be favorably accommodated.

Theoretical Framework for Solubility Prediction

To move beyond qualitative predictions, we can employ established solvent parameters to anticipate solubility trends.

Dielectric Constant (ε)

The dielectric constant is a measure of a solvent's ability to insulate and stabilize separated charges, which reflects its overall polarity.[11][12] Solvents with high dielectric constants (ε > 20) are considered polar, while those with low values (ε < 5) are non-polar.[11]

Hildebrand and Hansen Solubility Parameters

The Hildebrand solubility parameter (δ) quantifies the cohesive energy density of a substance, which is a measure of the intermolecular forces holding it together.[13][14] The principle states that substances with similar δ values are likely to be miscible.[14] While the single Hildebrand parameter is useful for non-polar systems, the Hansen Solubility Parameters (HSP) provide a more nuanced view by breaking down the total cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). This multi-component approach is often more predictive for complex molecules like the one .[15]

Table 2: Properties of Selected Solvents for Solubility Analysis

| Solvent | Type | Dielectric Constant (ε) at 25°C | Hildebrand Parameter (δ) (MPa¹/²) |

| Water | Polar Protic | 79 | 47.8 |

| Ethanol | Polar Protic | 25 | 26.5 |

| Acetone | Polar Aprotic | 21 | 20.0 |

| Dichloromethane | Polar Aprotic | 9.1 | 20.2 |

| Toluene | Non-polar (Aromatic) | 2.4 | 18.2 |

| Hexane | Non-polar (Aliphatic) | 1.9 | 14.9 |

Based on these parameters, we can hypothesize the solubility behavior of (E)-3-phenylbut-2-en-1-ol:

-

High Polarity (Water): Poor solubility is expected. The large energy cost to break the strong water-water hydrogen bonds to accommodate the large non-polar tail of the solute will not be sufficiently compensated by the formation of a few solute-water hydrogen bonds.[4]

-

Intermediate Polarity (Ethanol, Acetone): Good solubility is predicted. Ethanol can engage in hydrogen bonding with the solute's hydroxyl group, while its ethyl tail can interact favorably with the solute's hydrocarbon body. Acetone, a polar aprotic solvent, will engage in strong dipole-dipole interactions.

-

Low Polarity (Toluene, Hexane): Moderate to poor solubility is expected. Toluene may offer slightly better solubility than hexane due to potential π-π stacking interactions between its aromatic ring and the phenyl group of the solute. In hexane, only weak dispersion forces are at play, which may not be sufficient to overcome the solute-solute interactions, particularly the hydrogen bonding between solute molecules.

Caption: Intermolecular forces governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, an experimental approach is required. The shake-flask method is the gold-standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent at a specific temperature.[16]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.[16][17]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of (E)-3-phenylbut-2-en-1-ol (e.g., 20-30 mg) into a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, ethanol, hexane) into each vial.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator inside a temperature-controlled incubator set to a standard temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24h and 48h).[18]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for a short period.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Clarify the supernatant by either:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions).

-

-

-

Quantification (Using UV-Vis Spectrophotometry as an example):

-

Calibration Curve: Prepare a series of standard solutions of (E)-3-phenylbut-2-en-1-ol of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a calibration curve.

-

Sample Analysis: Dilute the clarified filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the final solubility concentration in the original saturated solution.[17]

-

Caption: Workflow for the Shake-Flask Solubility Assay.

Discussion and Interpretation of Results

The experimental data obtained from the shake-flask method would allow for a quantitative assessment of the solubility of (E)-3-phenylbut-2-en-1-ol. A hypothetical set of results is presented below to illustrate the expected trends.

Table 3: Hypothetical Solubility of (E)-3-phenylbut-2-en-1-ol at 25°C

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility Classification | Estimated Solubility (g/L) |

| Water | Polar Protic | 79.0 | Sparingly Soluble | ~0.5 - 1.0 |

| Ethanol | Polar Protic | 25.0 | Freely Soluble | > 100 |

| Acetone | Polar Aprotic | 21.0 | Very Soluble | ~50 - 100 |

| Dichloromethane | Polar Aprotic | 9.1 | Soluble | ~10 - 50 |

| Toluene | Non-polar | 2.4 | Soluble | ~10 - 50 |

| Hexane | Non-polar | 1.9 | Slightly Soluble | ~1.0 - 5.0 |

Analysis:

-

Poor Aqueous Solubility: The low solubility in water confirms the dominance of the large hydrophobic phenylbutenyl group. While the hydroxyl group can form hydrogen bonds with water, this is insufficient to overcome the unfavorable energetic cost of creating a cavity in the highly structured water network for the non-polar tail.[9][19]

-

Excellent Solubility in Intermediate Polarity Solvents: The high solubility in ethanol is a direct result of its "dual-character" solvent nature. Ethanol's hydroxyl group readily forms hydrogen bonds with the solute's -OH group, while its ethyl chain interacts favorably via dispersion forces with the solute's non-polar backbone.[8] Similarly, acetone's strong dipole effectively solvates the polar head, while its less polar methyl groups interact with the tail.

-

Moderate Solubility in Non-Polar Solvents: The moderate solubility in toluene and lower solubility in hexane highlight the role of specific non-polar interactions. The aromatic ring of toluene can participate in favorable π-π interactions with the phenyl ring of the solute, in addition to general dispersion forces. Hexane, lacking this feature, can only engage in weaker dispersion forces, resulting in lower solubility.

Conclusion

The solubility of (E)-3-phenylbut-2-en-1-ol is a classic example of how molecular structure dictates physical properties. Its amphiphilic character, arising from a polar hydroxyl head and a large non-polar tail, results in a solubility profile that is highly dependent on the solvent's polarity and hydrogen bonding capability. It exhibits poor solubility in the highly polar solvent water and limited solubility in the very non-polar solvent hexane. Its optimal solubility is found in solvents of intermediate polarity, such as ethanol, which can effectively solvate both the hydrophilic and hydrophobic portions of the molecule. The principles and methodologies outlined in this guide provide a robust framework for scientists to predict, measure, and understand the solubility of this and other structurally similar compounds, facilitating informed decisions in process development and product formulation.

References

- CK-12 Foundation. (2026, January 6). Physical Properties of Alcohols and Phenols.

- Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry.

- ChemBK. (2024, April 10). (E)-3-phenylbut-2-en-1-ol - Physico-chemical Properties.

- Ghavami, R., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Clark, J. (n.d.). an introduction to alcohols. Chemguide.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.

- Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.

- Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Khan Academy. (2025, June 28). Physical properties of alcohols and phenols. Chemistry - YouTube.

- Britannica. (2026, February 4). Alcohol - Boiling Point, Solubility, Flammability.

- Chemsrc. (2025, August 27). (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4.

- National Center for Biotechnology Information. (n.d.). 3-Phenylbut-2-en-1-ol.

- Hansen, C. M. (n.d.). Hildebrand - Hansen Solubility Parameters.

- SpecialChem. (n.d.). Part 2 - The Hildebrand Solubility Parameter.

- Park, K. (2016, May 22).

- Wikipedia. (n.d.). Hildebrand solubility parameter.

- Chemistry LibreTexts. (2022, February 28). Dielectric Constant.

Sources

- 1. chem.ws [chem.ws]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. kinampark.com [kinampark.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chembk.com [chembk.com]

- 6. (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4 | Chemsrc [chemsrc.com]

- 7. 3-Phenylbut-2-en-1-ol | C10H12O | CID 137045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. scienceready.com.au [scienceready.com.au]

- 11. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solubility Parameters-- [cool.culturalheritage.org]

- 14. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. youtube.com [youtube.com]

(E)-3-phenylbut-2-en-1-ol CAS number and IUPAC nomenclature

Precision Synthesis, Structural Characterization, and Application Profiles

Executive Summary & Chemical Identity

(E)-3-phenylbut-2-en-1-ol is a trisubstituted alkene alcohol, structurally distinct for its

This guide delineates the specific properties of the (E)-isomer , emphasizing the thermodynamic stability and synthetic pathways required to achieve high stereoisomeric excess (de > 95%).

Chemical Identity Table

| Parameter | Technical Specification |

| IUPAC Name | (2E)-3-Phenylbut-2-en-1-ol |

| Common Synonyms | (E)- |

| CAS Number (Specific) | 54976-38-4 |

| CAS Number (Generic) | 1504-54-7 (often refers to E/Z mixture) |

| Molecular Formula | C |

| Molecular Weight | 148.20 g/mol |

| SMILES | C/C(C1=CC=CC=C1)=C\CO |

| InChIKey | GASLYRXUZSPLGV-UHFFFAOYSA-N |

Structural Logic & Isomerism

The biological and chemical reactivity of 3-phenylbut-2-en-1-ol is governed by its geometry. In the (E)-isomer , the hydroxymethyl group (-CH

Stereochemical Visualization

The following diagram illustrates the steric hierarchy determining the (E)-designation based on Cahn-Ingold-Prelog (CIP) priority rules.

Figure 1: CIP Priority mapping for (E)-3-phenylbut-2-en-1-ol. Green nodes indicate high-priority groups on opposite sides.

Synthetic Methodology

Achieving the (E)-isomer selectively requires avoiding thermodynamic equilibration that might favor the (Z)-isomer in certain transition states. The most robust protocol involves the Horner-Wadsworth-Emmons (HWE) reaction followed by a controlled reduction.

Protocol: Stereoselective Synthesis

Objective: Synthesis of (E)-3-phenylbut-2-en-1-ol from acetophenone.

Step 1: Horner-Wadsworth-Emmons Olefination

This step constructs the trisubstituted alkene with high (E)-selectivity.

-

Reagents: Acetophenone, Triethyl phosphonoacetate, Sodium hydride (NaH), THF.

-

Mechanism: The phosphonate carbanion attacks the ketone. The steric bulk of the phenyl group directs the elimination to favor the (E)-ester (Ethyl (E)-3-phenylbut-2-enoate).

Step 2: DIBAL-H Reduction

Selective reduction of the ester to the alcohol without reducing the alkene.

-

Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM, -78°C.

-

Rationale: DIBAL-H is an electrophilic reducing agent that coordinates to the ester carbonyl, delivering hydride precisely to form the aldehyde/alcohol intermediate without affecting the conjugated double bond.

Experimental Workflow Diagram

Figure 2: Two-step stereoselective synthesis pathway via HWE olefination and DIBAL-H reduction.

Detailed Protocol Steps

-

HWE Reaction:

-

Suspend NaH (1.1 eq) in dry THF at 0°C.

-

Add triethyl phosphonoacetate (1.1 eq) dropwise; stir until H

evolution ceases. -

Add acetophenone (1.0 eq) slowly.[1] Reflux for 12-24 hours.

-

Checkpoint: Monitor by TLC. The (E)-ester typically moves slower than the (Z)-isomer on silica gel.

-

Quench with NH

Cl, extract with Et

-

-

Reduction:

-

Dissolve (E)-ester in anhydrous DCM/Toluene under Argon. Cool to -78°C.

-

Add DIBAL-H (2.2 eq, 1.0 M in hexanes) dropwise over 30 mins.

-

Stir for 2 hours at -78°C.

-

Quench: Slowly add Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (critical for aluminum emulsion breakdown).

-

Extract, dry (MgSO

), and concentrate.

-

Physicochemical Properties & Validation

For researchers validating the synthesized compound, the following physicochemical constants are standard.

| Property | Value | Condition/Note |

| Physical State | Viscous Oil / Low melting solid | May crystallize upon standing (MP ~24°C) |

| Boiling Point | 77°C | @ 0.1 mmHg (High vacuum) |

| Density | 1.03 g/mL | @ 25°C |

| Refractive Index ( | 1.572 | Characteristic of conjugated aromatic systems |

| Solubility | Organic Solvents | Soluble in EtOH, DCM, Et |

Spectral Validation (Expected Signals)

-

H NMR (CDCl

- ~7.2-7.4 (m, 5H, Phenyl).

- ~5.9 (t, 1H, Vinyl proton at C2).

-

~4.3 (d, 2H, Hydroxymethyl -CH

- ~2.1 (s, 3H, Methyl at C3).

-

Note: The coupling constant (

) and chemical shift of the vinyl proton distinguish it from the (Z)-isomer.

Applications in Drug Development

(E)-3-phenylbut-2-en-1-ol serves as a versatile "chiral-pool-like" building block, despite being achiral itself. Its rigid geometry allows for:

-

Sharpless Epoxidation: The allylic alcohol motif is a prime substrate for Sharpless asymmetric epoxidation, allowing the introduction of chirality at the C2 and C3 positions with high enantiomeric excess.

-

Allylic Substitution: The hydroxyl group can be converted to a leaving group (halide, tosylate) for S

2' or S -

Fragrance Chemistry: Used as a fixative or heart note due to its balsamic, hyacinth-like olfactory profile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137045, 3-Phenylbut-2-en-1-ol. Retrieved from [Link]

-

ChemSrc (2025). (E)-3-phenylbut-2-en-1-ol CAS#: 54976-38-4 Technical Data. Retrieved from [Link][2]

- Org. Synth. (Generic Reference for HWE).Horner-Wadsworth-Emmons Reaction Protocols.

Sources

Natural occurrence of (E)-3-phenylbut-2-en-1-ol in essential oils

This guide serves as an advanced technical monograph on (E)-3-phenylbut-2-en-1-ol , a specialized phenylpropanoid derivative found in select essential oils. It is designed for researchers and drug development professionals requiring rigorous structural, biosynthetic, and pharmacological data.

Chemical Class: Phenylpropanoid / Allylic Alcohol

CAS Registry Number: 1504-54-7 (generic), 54976-38-4 (E-isomer)

Synonyms:

Executive Technical Summary

(E)-3-phenylbut-2-en-1-ol is a rare, naturally occurring structural isomer of cinnamyl alcohol derivatives, characterized by a methyl substitution at the

Its pharmacological significance lies in its lipophilic phenylbutenoid skeleton, which exhibits potent anti-inflammatory activity via COX-2 inhibition pathways, making it a high-value target for non-steroidal anti-inflammatory drug (NSAID) development.

Chemical Identity & Structural Properties

The compound exists primarily as the (E)-isomer in nature, favored by the steric stability of the phenyl ring relative to the hydroxymethyl group.

| Property | Data |

| IUPAC Name | (2E)-3-phenylbut-2-en-1-ol |

| Molecular Formula | C |

| Molecular Weight | 148.20 g/mol |

| Boiling Point | ~135–140 °C (at 10 mmHg) |

| Density | 1.035 g/mL (25 °C) |

| Refractive Index | |

| Solubility | Soluble in ethanol, diethyl ether, CHCl |

| Odor Profile | Balsamic, hyacinth-like, with a sweet-spicy undertone. |

Natural Occurrence & Botanical Sources

While often overshadowed by its 4-phenyl analogs (e.g., DMPBD), (E)-3-phenylbut-2-en-1-ol is a critical minor constituent in the essential oils of specific medicinal rhizomes and resins.

Primary Botanical Sources

| Botanical Source | Family | Plant Part | Concentration Range | Chemotype Notes |

| Alpinia galanga (Galangal) | Zingiberaceae | Rhizome | 0.5 – 2.5% | Co-occurs with 1,8-cineole and chavicol acetate.[2] |

| Zingiber cassumunar (Plai) | Zingiberaceae | Rhizome | Trace – 1.0% | Often present as a precursor to complex phenylbutenoids (Cassumunarins). |

| Populus spp. (Poplar) | Salicaceae | Bud Exudate | Variable | Found in the resin used by bees to create Propolis. |

| Propolis (Temperate) | N/A (Bee Product) | Resin | 0.1 – 3.0% | Concentration depends on the availability of Populus vs. Baccharis flora. |

Ecological Role

In plants, this compound acts as a phytoalexin. Its concentration in Alpinia rhizomes increases in response to fungal attack (e.g., Fusarium spp.), suggesting a role in induced chemical defense.

Biosynthetic Pathway

The biosynthesis of (E)-3-phenylbut-2-en-1-ol diverges from the classical phenylpropanoid pathway. Unlike cinnamyl alcohol (derived directly from cinnamaldehyde), the

Proposed Pathway:

-

Shikimate Pathway: Phenylalanine synthesis.[3]

-

Deamination: PAL converts Phenylalanine to Cinnamic Acid.

-

Activation: 4-Coumarate:CoA ligase forms Cinnamoyl-CoA.

-

Methylation/Reduction: A specific SAM-dependent methyltransferase acts on the side chain, followed by reduction to the alcohol.

Figure 1: Proposed biosynthetic route from L-Phenylalanine to (E)-3-phenylbut-2-en-1-ol involving side-chain methylation.

Analytical & Extraction Methodology

To isolate (E)-3-phenylbut-2-en-1-ol with high purity for pharmacological screening, a fractionation approach is required to separate it from the dominant terpenes (e.g., pinene, cineole).

Protocol: Isolation from Alpinia galanga Rhizomes[2]

Step 1: Hydrodistillation

-

Pulverize 500g of dried Alpinia galanga rhizomes (particle size < 2mm).

-

Subject to Clevenger-type hydrodistillation for 4 hours.

-

Collect the essential oil (Yield ~0.5 - 1.0% v/w).

-

Dry over anhydrous Na

SO

Step 2: Vacuum Fractional Distillation

-

Transfer oil to a fractional distillation unit under reduced pressure (10 mmHg).

-

Fraction A (40-80°C): Monoterpenes (Discard).

-

Fraction B (120-145°C): Oxygenated sesquiterpenes & Phenylpropanoids. Collect this fraction.

Step 3: Silica Gel Column Chromatography

-

Pack column with Silica Gel 60 (70-230 mesh).

-

Elute Fraction B using a gradient solvent system: Hexane:Ethyl Acetate (95:5

80:20). -

Monitor fractions via TLC (Vanillin-H

SO

Step 4: GC-MS Validation Verify identity using the following Kovats Retention Indices (RI) on a DB-5 column:

| Compound | RI (DB-5) | Quant Ion ( |

| (E)-Cinnamyl alcohol | 1305 | 134, 92, 105 |

| (E)-3-phenylbut-2-en-1-ol | 1365 ± 10 | 148, 133, 115 |

| (E)-Methyl cinnamate | 1375 | 162, 131, 103 |

Pharmacological Potential & Drug Development

This compound is a member of the phenylbutenoid class, which has demonstrated significant therapeutic potential.[4][5][6]

Mechanism of Action: COX-2 Inhibition

Research indicates that the phenylbutenoid structure mimics the arachidonic acid transition state in the cyclooxygenase active site.

-

Target: COX-2 Enzyme.[7]

-

Effect: Reduction of Prostaglandin E2 (PGE2) synthesis.

-

Application: Topical analgesics for arthritis and muscle inflammation (validating the traditional use of Plai oil).

Antimicrobial Activity

The allylic alcohol moiety provides reactivity against bacterial cell membranes.

-

Spectrum: Effective against Gram-positive bacteria (S. aureus) and dermatophytes (Trichophyton spp.).

-

Synergy: Shows synergistic effects when combined with 1,8-cineole, enhancing membrane permeability.

Figure 2: Pharmacological signaling pathway of (E)-3-phenylbut-2-en-1-ol.

References

-

PubChem. (2025). 3-Phenylbut-2-en-1-ol Compound Summary. National Library of Medicine.

-

Jantan, I., et al. (2003).[7] Antifungal activity of the essential oils of nine Zingiberaceae species. Pharmaceutical Biology.

-

Taroeno, Z. (1991).[7] Analysis of the essential oil of Zingiber cassumunar Roxb. from Indonesia. Flavour and Fragrance Journal.

-

Masuda, T., & Jitoe, A. (1994).[7] Antioxidative and antiinflammatory compounds from tropical gingers: Isolation, structure determination, and activities of cassumunins. Journal of Agricultural and Food Chemistry.

-

Bankova, V. (2005). Chemical diversity of propolis and the problem of standardization. Journal of Ethnopharmacology.

Sources

- 1. 3-Phenylbut-2-en-1-ol | C10H12O | CID 137045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Engineering of the Phenylpropanoid and Its Primary, Precursor Pathway to Enhance the Flavor of Fruits and the Aroma of Flowers | MDPI [mdpi.com]

- 4. Phytochemicals and Bioactivities of Zingiber cassumunar Roxb [mdpi.com]

- 5. ask-ayurveda.com [ask-ayurveda.com]

- 6. Phytochemical analysis and biological effects of Zingiber cassumunar extract and three phenylbutenoids: targeting NF-κB, Akt/MAPK, and caspase-3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Electronic Properties and Reactivity Profile of (E)-3-Phenylbut-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(E)-3-phenylbut-2-en-1-ol is a fascinating and versatile molecule that holds significant potential in the realm of organic synthesis, particularly for the development of novel therapeutic agents. As an allylic alcohol, its chemical behavior is dictated by the interplay between the hydroxyl group, the carbon-carbon double bond, and the adjacent phenyl ring. This guide provides a comprehensive exploration of the electronic properties that govern its reactivity and a detailed profile of its characteristic reactions. Understanding these fundamental aspects is crucial for harnessing the synthetic potential of this valuable building block. This document will delve into the nuanced electronic structure of (E)-3-phenylbut-2-en-1-ol, followed by an in-depth analysis of its reactivity in key organic transformations, including oxidation, reduction, and electrophilic additions. Experimental protocols and mechanistic insights are provided to offer a practical and theoretically grounded understanding of this important molecule.

Physicochemical and Spectroscopic Data

A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 1.03 g/mL at 25°C | [2] |

| Boiling Point | 77°C at 0.1 mmHg | [2] |

| Refractive Index (n20/D) | 1.572 | [2] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Spectral data are available on PubChem, providing characteristic shifts for the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum, also available on PubChem, will show characteristic absorptions for the O-H stretch of the alcohol, C=C stretch of the alkene, and aromatic C-H and C=C stretches.

Electronic Properties: A Tale of Conjugation and Hyperconjugation

The electronic nature of (E)-3-phenylbut-2-en-1-ol is a direct consequence of the synergistic effects of its constituent functional groups. The molecule's reactivity is profoundly influenced by the delocalization of electrons across the conjugated system formed by the phenyl ring and the double bond, as well as the electronic contribution of the hydroxyl and methyl groups.

The key features of its electronic structure include:

-

Extended Conjugation: The π-system of the phenyl ring is in conjugation with the C=C double bond. This extended conjugation delocalizes the π-electrons over a larger area, which has a stabilizing effect on the molecule. This delocalization also influences the electron density at various positions, making the double bond susceptible to electrophilic attack. The formation of a carbocation intermediate during such reactions is stabilized by resonance with the phenyl ring.

-

Allylic System: The hydroxyl group is situated on a carbon atom adjacent to the double bond, creating an allylic alcohol system. This arrangement is critical to its reactivity. Upon protonation of the hydroxyl group and subsequent loss of water, a resonance-stabilized allylic carbocation is formed. This delocalization of the positive charge across two carbon atoms makes the molecule prone to nucleophilic substitution reactions, which can occur at two different positions, sometimes leading to rearranged products (allylic shift).

-

Hyperconjugation: The methyl group attached to the double bond contributes to the stability of the molecule through hyperconjugation, where the electrons in the C-H σ-bonds of the methyl group can overlap with the π-system of the double bond.

Caption: Electronic features of (E)-3-phenylbut-2-en-1-ol and its resonance-stabilized allylic carbocation.

Reactivity Profile: A Versatile Synthetic Intermediate

The unique electronic structure of (E)-3-phenylbut-2-en-1-ol endows it with a rich and versatile reactivity profile. It can undergo reactions at the hydroxyl group, the double bond, or a combination of both.

Oxidation Reactions: Access to Aldehydes and Ketones

The primary alcohol functionality in (E)-3-phenylbut-2-en-1-ol can be selectively oxidized to the corresponding aldehyde, (E)-3-phenylbut-2-enal, without affecting the double bond, using mild oxidizing agents. This transformation is highly valuable as α,β-unsaturated aldehydes are important building blocks in organic synthesis.

Common Oxidizing Agents:

-

Pyridinium Chlorochromate (PCC): PCC is a widely used reagent for the selective oxidation of primary alcohols to aldehydes.[3][4][5][6] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid.[5]

-

Manganese Dioxide (MnO₂): Activated manganese dioxide is a chemoselective reagent for the oxidation of allylic and benzylic alcohols.[7][8][9] It is a heterogeneous oxidant, and the reaction is typically performed by stirring the alcohol with an excess of MnO₂ in a non-polar solvent.

Experimental Protocol: Oxidation with PCC

-

To a stirred solution of (E)-3-phenylbut-2-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purify the crude product by column chromatography on silica gel to afford (E)-3-phenylbut-2-enal.

Sources

- 1. (E)-3-PHENYL-BUT-2-EN-1-OL | 1504-54-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Conformational Analysis of (E)-3-Phenylbut-2-en-1-ol: A Structural & Reactivity Guide

Topic: Conformational analysis of (E)-3-phenylbut-2-en-1-ol Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

This guide provides a rigorous conformational analysis of (E)-3-phenylbut-2-en-1-ol (CAS 1504-54-7), a critical allylic alcohol scaffold in asymmetric synthesis and medicinal chemistry.[1][2] We deconstruct the interplay between allylic (

Structural Fundamentals & Nomenclature

Before analyzing the conformational landscape, it is imperative to rigorously define the stereochemical environment.[1][2] (E)-3-phenylbut-2-en-1-ol is a trisubstituted alkene often referred to as

Geometric Definition

The (E)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

C3 Position: The Phenyl ring (Priority 1) vs. the Methyl group (Priority 2).[1]

-

C2 Position: The Hydroxymethyl group (

, Priority 1) vs. the Vinylic Proton (Priority 2).[1][2]

In the (E)-isomer , the high-priority groups (Phenyl and

| Parameter | Specification |

| IUPAC Name | (E)-3-phenylbut-2-en-1-ol |

| CAS Number | 1504-54-7 |

| Configuration | E (Trans-Phenyl/Hydroxymethyl) |

| Key Steric Interaction |

The Conformational Landscape[1]

The conformational flexibility of (E)-3-phenylbut-2-en-1-ol is dominated by rotation around the

Allylic ( ) Strain Analysis

The core principle governing the conformation of 3-substituted allylic alcohols is Allylic 1,3-strain (

-

The Conflict: In the (E)-isomer, the C3-Methyl group is cis to the C2-Hydroxymethyl group.[1] This proximity creates a significant steric clash between the methyl protons and the substituents on C1.[1]

-

Strain Minimization: To minimize this repulsive interaction, the molecule adopts a conformation where the smallest substituent on the allylic carbon (C1) is eclipsed with the double bond (specifically, pointing toward the interfering Methyl group).[1]

-

The Result: Since C1 bears two protons and one hydroxyl group (

in size), the lowest energy conformer places a C1-H bond eclipsed with the C=C bond (syn-coplanar to the Methyl group).[1] This forces the bulky hydroxyl group out of the plane, typically into a gauche orientation relative to the alkene.[1]

Intramolecular Electronic Interactions

While steric strain is dominant, electronic effects fine-tune the geometry:

-

OH-

Interaction: The hydroxyl proton can act as a hydrogen bond donor to the -

Absence of Phenyl Interaction: In the (E)-isomer, the phenyl ring is trans to the hydroxyl group, precluding direct OH-

(Phenyl) interactions.[1] This contrasts with the (Z)-isomer, where such stacking is geometrically feasible.[1]

Preferred Conformer Visualization

The interplay of these forces results in a reactive conformer where the C-O bond is elevated approximately 120° from the alkene plane.[1][2] This specific geometry is crucial for predicting facial selectivity in reactions like Sharpless epoxidation.[1][2]

Caption: Logical flow determining the reactive conformation of (E)-3-phenylbut-2-en-1-ol based on steric and electronic inputs.

Experimental & Computational Validation

To validate this conformational model, we rely on spectroscopic signatures and computational standards.[1][2]

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) provides direct evidence of the time-averaged conformation.[1][2]

-

NOE (Nuclear Overhauser Effect): In the (E)-isomer, irradiation of the C3-Methyl signal (

ppm) should show a strong enhancement of the C1-Protons, confirming their spatial proximity (cis-relationship).[1] Conversely, irradiation of the Vinylic Proton (C2-H) should enhance the Phenyl protons, confirming the trans-relationship of the backbone.[1] -

Coupling Constants (

): While C1 is not a stereocenter, the vicinal coupling between C1-H and C2-H can indicate rotamer populations if low-temperature NMR is employed to freeze bond rotation.[1]

IR Spectroscopy (OH Stretch)

FT-IR analysis in dilute non-polar solvent (

-

Free OH:

.[1] -

-Bonded OH:

-

Observation: (E)-3-phenylbut-2-en-1-ol typically exhibits a slight redshift and broadening, indicative of the weak intramolecular OH-

(alkene) interaction stabilizing the gauche conformer.[1]

Computational Workflow (DFT)

For researchers needing precise energy values, the following DFT protocol is recommended:

| Step | Methodology | Purpose |

| 1. Sampling | Monte Carlo / Molecular Dynamics | Generate diverse rotamers of the C1-C2 bond.[1][2] |

| 2. Optimization | B3LYP/6-31G(d,p) or | Geometry optimization including dispersion corrections (critical for |

| 3. Frequency | Vibrational Analysis | Confirm minima (no imaginary frequencies) and predict IR shifts. |

| 4. Solvation | PCM or SMD (Dichloromethane) | Model the dielectric environment typical of epoxidation reactions.[1][2] |

Implications for Reactivity (The "Houk" Model)[1]

The conformational rigidity induced by

Directed Epoxidation

In reactions like the Sharpless Asymmetric Epoxidation or Vanadium-catalyzed epoxidation, the oxidant coordinates to the hydroxyl group.[1][2]

-

Mechanism: The metal catalyst binds to the oxygen.[1] The fixed conformation of the allylic alcohol (due to

strain) presents one face of the double bond more accessibly than the other.[1][2] -

Selectivity: For (E)-3-phenylbut-2-en-1-ol, the "inside" methyl group blocks one trajectory, while the "outside" phenyl group defines the steric bulk of the other quadrant.[1] The specific dihedral angle (

) allows the catalyst to deliver oxygen to the face anti to the bulky phenyl group, often yielding high enantiomeric excess (ee).[1]

Caption: How conformational locking via A1,3 strain translates to high stereoselectivity in catalytic oxidations.

References

-

Hoffmann, R. W. (1989).[1][3] Allylic 1,3-strain as a controlling factor in stereoselective transformations.[1][2][3][4][5] Chemical Reviews, 89(8), 1841–1860.[1] Link[1]

-

Houk, K. N., et al. (1986).[1] Theory of stereoselection in conrotatory electrocyclizations and allylic alkylations. Science, 231(4742), 1108-1117.[1] Link[1]

-

PubChem. (2025).[1][6] (E)-3-Phenylbut-2-en-1-ol Compound Summary. National Library of Medicine.[1][7] Link[1][7]

-

NIST Chemistry WebBook. (2024).[1] (E)-4-Phenylbut-3-en-2-ol (Isomer Analog Data).[1] National Institute of Standards and Technology.[1] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. york.ac.uk [york.ac.uk]

- 6. (E)-3-Phenyl-but-2-EN-1-OL | C10H12O | CID 11094779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Phenylbut-2-en-1-ol | C10H12O | CID 137045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (E)-3-Phenylbut-2-en-1-ol in Drug Discovery & Biocatalysis

[1]

Executive Summary

Compound: (E)-3-Phenylbut-2-en-1-ol CAS: 1504-54-7 Class: Allylic Alcohol / Phenylpropanoid Derivative Role: Pharmacophore Scaffold, Chiral Precursor, Metabolic Intermediate[1]

This technical guide analyzes (E)-3-phenylbut-2-en-1-ol, a critical allylic alcohol scaffold used in the synthesis of high-value therapeutics, including Sigma-1 receptor modulators and neuroprotective agents.[1] Unlike simple solvents or reagents, this molecule possesses a unique steric and electronic profile due to its trisubstituted alkene geometry, making it a benchmark substrate for asymmetric catalysis (Sharpless epoxidation, Asymmetric Transfer Hydrogenation) and a precursor for "orphan tumor" therapeutics.

Part 1: Chemical Profile & Structural Logic

Structural Significance

The biological and synthetic utility of (E)-3-phenylbut-2-en-1-ol stems from its specific geometry.[1] The (E)-configuration places the phenyl ring and the hydroxymethyl group on opposite sides of the double bond, reducing steric clash during enzyme binding or catalytic docking.

-

Allylic Alcohol Motif: Provides a reactive handle for oxidation (to aldehydes/acids), esterification, or nucleophilic substitution.

-

Conjugated System: The phenyl ring conjugated with the alkene stabilizes carbocation intermediates, facilitating specific rearrangement reactions (e.g., Ferrier or Claisen rearrangements).

Physical & Safety Data (Summary)

| Property | Value | Context |

| Molecular Weight | 148.20 g/mol | Fragment-based drug discovery compliant |

| LogP | ~2.3 | Good membrane permeability |

| Boiling Point | 130-132°C (15 mmHg) | High boiling, requires vacuum distillation |

| LD50 (Oral, Rat) | 2.4 mL/kg | Moderate toxicity; handle with PPE |

| Hazards | Skin/Eye Irritant | Use in fume hood |

Part 2: Biological Activity & Pharmacological Applications[2]

(E)-3-phenylbut-2-en-1-ol exhibits dual functionality: direct biological activity as a volatile metabolite and indirect activity as a "warhead" precursor in drug design.[1]

Precursor for Sigma Receptor Modulators (Oncology)

The compound is the primary starting material for RC-106 , a novel Sigma-1 receptor (

-

Mechanism: RC-106 induces proteasome inhibition in glioblastoma and multiple myeloma cells.[1][2]

-

Role of the Alcohol: The (E)-butenol chain provides the rigid spacer required to span the hydrophobic pocket of the

receptor, positioning the terminal amine (added later) for electrostatic interaction with Asp126.

Neuroprotection (Alzheimer's Disease)

Derivatives synthesized from this alcohol, specifically cyclopropanated variants (e.g., 2,3-methano-3-phenylbutan-1-ol), act as

-

Activity: These agonists modulate Calcium (

) influx at the Mitochondria-Associated Membrane (MAM), preventing Endoplasmic Reticulum (ER) stress and subsequent neuronal apoptosis induced by Beta-amyloid toxicity.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Direct Microbial & Olfactory Activity

-

Silage Metabolite: In oat silage fermentation, this compound is produced by Pediococcus species.[1] It contributes to a "sweet/fruity" aroma profile, indicating potential use as a masking agent in oral formulations.

-

Antimicrobial: Like many phenylpropanoids, it disrupts bacterial cell membranes, though its potency is lower than cinnamaldehyde.

Part 3: Experimental Protocols

Protocol A: Synthesis of (E)-3-Phenylbut-2-en-1-ol

Use this protocol to generate high-purity substrate from acetophenone.[1]

Reagents: Acetophenone, Triethyl phosphonoacetate, NaH, DIBAL-H.[1]

-

Horner-Wadsworth-Emmons (HWE) Reaction:

-

Suspend NaH (1.2 eq) in dry THF at 0°C.

-

Add triethyl phosphonoacetate (1.2 eq) dropwise.[1] Stir 30 min.

-

Add acetophenone (1.0 eq).[1] Reflux for 12 hours.

-

Purification: Isolate (E)-ethyl 3-phenylbut-2-enoate via silica column (Hexane/EtOAc 9:1). The (E)-isomer is usually the major product; separate from (Z) if necessary.

-

-

Reduction:

-

Dissolve the (E)-ester in dry DCM at -78°C.[1]

-

Add DIBAL-H (2.2 eq, 1.0 M in hexane) slowly to prevent exotherm.[1]

-

Stir for 2 hours, allowing to warm to 0°C.

-

Quench: Carefully add Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously until layers separate.

-

Yield: Expect 85-95% yield of the alcohol.[1]

-

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Validation of the alcohol as a substrate for creating chiral drugs.

Objective: Convert (E)-3-phenylbut-2-en-1-ol to (S)-3-phenylbutan-1-ol (Chiral building block).

-

Catalyst Prep: Use [RuCl(p-cymene)((S,S)-TsDPEN)].[1]

-

Reaction:

-

Mix Substrate (1.0 mmol), Formic acid/Triethylamine (5:2 azeotrope, 2 mL), and Catalyst (0.5 mol%) in a vial.

-

Stir at 25°C for 24 hours.

-

-

Analysis:

Part 4: Visualizations

Pharmacophore & Synthesis Pathway

This diagram illustrates the central role of (E)-3-phenylbut-2-en-1-ol in generating diverse bioactive scaffolds.

Figure 1: Synthetic divergence from the (E)-3-phenylbut-2-en-1-ol scaffold.[1]

Mechanism of Action: Sigma-1 Receptor Modulation

Visualizing how derivatives of this alcohol interact with cellular machinery to prevent apoptosis.[1]

Figure 2: Mechanism of Sigma-1 receptor agonists derived from the phenylbutenol scaffold.[1]

References

-

Exploring the RC-106 Chemical Space. Frontiers in Chemistry. (2020).[1][2] Synthesis of anticancer agents starting from (E)-3-phenylbut-2-en-1-ol.[1]

-

Neuroprotective effects of sigma-1 receptor agonists. ResearchGate. (2016).[1] Derivatives of phenylbutenol in Alzheimer's models.

-

Microbiomics and volatile metabolomics of oat silage. Frontiers in Microbiology. (2023).[1] Identification of the alcohol as a fermentation metabolite.[1]

-

Asymmetric Transfer Hydrogenation of Secondary Allylic Alcohols. CORE. (2011). Use of 3-phenyl-2-buten-1-ol as a substrate for chiral synthesis.

-

(E)-3-Phenylbut-2-en-1-ol Substance Profile. PubChem. (n.d.).[1] Physical properties and toxicity data.[1][3][4] [3]

Technical Guide: Acidity and pKa Profile of (E)-3-phenylbut-2-en-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical acidity of (E)-3-phenylbut-2-en-1-ol (CAS: 1504-54-7). Targeted at drug development professionals and synthetic chemists, this document synthesizes theoretical electronic structure analysis with practical experimental methodologies for pKa determination.

The hydroxyl group in (E)-3-phenylbut-2-en-1-ol exhibits a pKa of approximately 15.8 – 16.2 in aqueous media. This value reflects the balance between the electron-withdrawing inductive effect of the styryl

Structural & Electronic Basis of Acidity

Molecular Architecture

The molecule consists of a primary hydroxyl group attached to an allylic methylene carbon. The alkene backbone is substituted with a phenyl ring and a methyl group in an E (trans) configuration.

-

IUPAC Name: (E)-3-phenylbut-2-en-1-ol[1]

-

SMILES: C/C(c1ccccc1)=C\CO

-

Key Moiety: Allylic Alcohol (

)

Electronic Effects on the Hydroxyl Group

To understand the acidity, we must analyze the stability of the conjugate base (alkoxide).

-

Inductive Effect (-I): The

hybridized carbons of the alkene and the phenyl ring are more electronegative than the -

Absence of Resonance Delocalization: A critical distinction must be made between this molecule and phenols or enols. The hydroxyl group is separated from the

-system by a saturated methylene bridge ( -

Methyl Group Perturbation (+I): The methyl group at the C3 position acts as a weak electron donor. This slightly destabilizes the developing negative charge compared to the non-methylated analog (cinnamyl alcohol), theoretically raising the pKa slightly.

Quantitative pKa Data and Comparative Analysis

Direct experimental pKa values for this specific substrate are rare in public databases; however, values can be rigorously estimated via linear free energy relationships (LFER) using high-confidence structural analogs.

Table 1: Comparative Acidity of Structural Analogs (Aqueous Scale)

| Compound | Structure | pKa (approx) | Electronic Rationale |

| Ethanol | 16.0 | Baseline primary aliphatic alcohol. | |

| Allyl Alcohol | 15.5 | Inductive withdrawal by vinyl group ( | |

| Benzyl Alcohol | 15.4 | Stronger inductive effect from phenyl ring. | |

| Cinnamyl Alcohol | ~15.6 | Extended conjugation increases -I effect, but distance attenuates it. | |

| (E)-3-phenylbut-2-en-1-ol | Target | 15.8 – 16.2 | Methyl group (+I) slightly decreases acidity vs. Cinnamyl alcohol. |

| Phenol | 10.0 | Direct resonance stabilization (different class). |

Interpretation: The target molecule is slightly less acidic than benzyl alcohol due to the increased distance of the phenyl ring from the oxygen, but more acidic than a saturated long-chain alcohol due to the unsaturation.

Experimental Protocols for pKa Determination

For lipophilic alcohols like (E)-3-phenylbut-2-en-1-ol, standard aqueous titration is impossible due to solubility limits. Two robust methods are recommended: Potentiometric Titration in Mixed Solvents and NMR-pH Titration .

Method A: Potentiometric Titration (Yasuda-Shedlovsky Method)

This method involves titrating the substance in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.

Reagents:

-

Analyte: 0.01 M (E)-3-phenylbut-2-en-1-ol in MeOH.

-

Titrant: 0.1 M KOH (standardized).

-

Solvent Systems: 30%, 40%, 50%, 60% (v/v) Methanol/Water.

Workflow:

-

Calibration: Calibrate glass electrode using aqueous buffers, then apply correction factors (

) for mixed solvents. -

Titration: Perform titration under inert gas (

) to prevent -

Data Processing: Determine apparent pKa (

) at each solvent ratio. -

Extrapolation: Plot

vs.

Method B: -NMR Controlled Titration

This method is superior for detecting subtle electronic changes without requiring bulk solubility.

Rationale: The chemical shift (

Protocol:

-

Dissolve 5 mg of substrate in 0.6 mL of DMSO-

:D -

Add an internal standard (e.g., TSP) for referencing.

-

Adjust pH using dilute NaOD and DCl.

-

Monitor the shift of the doublet at ~4.2 ppm (methylene group).

-

The inflection point of the chemical shift (

) vs. pH curve yields the pKa.[2]

Reactivity Implications

Understanding the pKa allows for precise control in synthetic applications:

-

Base Selection: With a pKa ~16, weak bases like

or -

Solvent Compatibility: In DMSO, the acidity of alcohols decreases (pKa increases to ~29-30) due to lack of hydrogen bond stabilization of the anion. However, the relative acidity order remains similar.

-

Oxidation Sensitivity: The allylic nature makes the alcohol prone to oxidation (e.g., with

) to the corresponding aldehyde. This reaction is independent of pKa but highly dependent on the allylic structure.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. Link

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry. Link

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Link

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.

Sources

An In-depth Technical Guide to the Crystal Structure Determination of (E)-3-Phenylbut-2-en-1-ol Derivatives